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Scientific Rationale and Mechanism of Action

Paxalisib is an investigational, small-molecule, brain-penetrant inhibitor designed to target the
PI3BK/Akt/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, and

survival [1] [2]. This pathway is dysregulated in a high percentage of cancers.

¢ Key Target: The PI3K pathway is activated in over 85% of glioblastoma patients, making it a highly
relevant and validated target for this disease [1].

¢ Distinguishing Feature: Paxalisib is uniquely engineered to cross the blood-brain barrier (BBB)
effectively [1]. The BBB often prevents many anti-cancer drugs from reaching therapeutic
concentrations in the brain, and paxalisib's ability to penetrate it is a central aspect of its
development for brain cancers.

The following diagram illustrates the core mechanism of action of paxalisib and its primary differentiator in

targeting brain tumors:
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Clinical Evidence and Regulatory Pathway in
Glioblastoma

The primary clinical data supporting paxalisib's potential in glioblastoma comes from the phase 2/3 GBM

AGILE trial (NCT03970447), a global, adaptive platform trial [3] [1].

Efficacy Data from GBM AGILE

The most compelling data was observed in a prespecified secondary analysis of patients with newly
diagnosed, unmethylated MGMT promoter glioblastoma (NDU GBM) [3]. Key efficacy outcomes are

summarized below:
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. . Standard of Care (SOC)
Efficacy Parameter Paxalisib Arm

Arm
Median Overall Survival 15.54 months [3] [4] 11.89 months [3] [4]
(0S)
OS Improvement +3.65 months / ~33% improvement [3] -
[5]
OS (Sensitivity Analysis) 15.54 months [3] 11.70 months [3]

It is important to note that paxalisib did not show a benefit in patients with recurrent glioblastoma in this

trial, with a median OS of 8.05 months compared to 9.69 months for standard of care [3].

Safety Profile

In the GBM-AGILE study, paxalisib was reported to be well tolerated with no new safety signals
identified in the newly diagnosed unmethylated patient population [3]. Common agent-related toxicities

noted in earlier studies include hyperglycemia, oral mucositis, and skin rash [5].

Current Regulatory Status and Path Forward

Following a Type C meeting with the FDA concluded in late 2024, the regulatory pathway has been
clarified [3] [2]:

e The FDA indicated that the overall survival data from GBM-AGILE could support a standard
(traditional) approval, but not an accelerated approval [3] [2].

e The agency and Kazia Therapeutics have aligned on the key design elements of a pivotal Phase 3
registrational study, including the patient population, primary endpoint, and comparator arm [3] [2].

¢ In October 2025, Kazia announced its intent to request a follow-up Type C meeting to discuss the
potential for a conditional approval pathway under the FDA's Project FrontRunner initiative, which
encourages front-line drug development. The company proposes initiating the confirmatory Phase 3
trial prior to an NDA submission [4].
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Ongoing and Planned Clinical Investigations

Paxalisib continues to be evaluated across a broad clinical development program in various forms of brain

cancer and brain metastases.

e Other Brain Cancers: Clinical trials are ongoing in diffuse midline gliomas (including DIPG),
primary central nervous system lymphoma, and brain metastases from solid tumors [3] [2] [5].
Many of these trials are investigator-initiated studies at leading research hospitals.

e Combination Therapy: A company-sponsored Phase 1b study is evaluating paxalisib in
combination with pembrolizumab (Keytruda) and chemotherapy for advanced breast cancer,
including triple-negative breast cancer (TNBC) [6]. An early expanded-access case in this setting
reported an 86% reduction in tumor burden, highlighting a potentially promising synergistic effect with
immunotherapy [6].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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